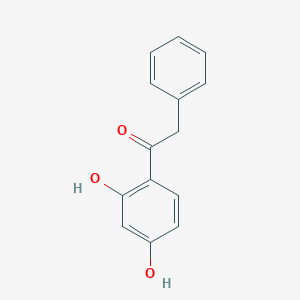
6-苄氧基嘌呤
概述
描述
6-Benzyloxypurine is a research chemical with the molecular formula C12H10N4O . It has a molecular weight of 226.23 .
Molecular Structure Analysis
The molecular structure of 6-Benzyloxypurine consists of a purine ring attached to a benzyl group via an oxygen atom .Physical And Chemical Properties Analysis
6-Benzyloxypurine is a solid substance . More specific physical and chemical properties are not provided in the search results.科学研究应用
细胞分裂素活性:6-苄氧基嘌呤因其对植物生长和发育至关重要的细胞分裂素活性而受到研究。研究表明,6-苄氧基嘌呤的衍生物,如带有烷基的衍生物,表现出不同程度的细胞分裂素活性。细胞分裂素活性受烷基大小的影响,某些衍生物比 6-苄氧基嘌呤本身更具活性 (Wilcox、Selby 和 Wain,1981)。
植物生长调节:包括 6-苄氧基嘌呤在内的取代苄氧基嘌呤已被制备并测试其细胞分裂素活性,这对于调节植物生长至关重要。苄氧基嘌呤结构上的不同取代对其作为生长调节剂的活性有不同的影响 (Wilcox、Selby 和 Wain,1978)。
抗缺氧活性:研究探索了 6-苄氧基嘌呤衍生物与其抗缺氧活性之间的联系。这些化合物在缺氧模型中表现出不同程度的活性,表明其潜在的治疗价值 (Zykova,2014)。
采后果实保鲜:6-苄氧基嘌呤衍生物对采后水果和蔬菜的影响已得到研究。例如,已发现相关化合物 6-苄氨基嘌呤可减轻采后黄瓜果实的冷害,表明在食品保鲜和质量维护中具有潜在应用 (Chen 和 Yang,2013)。
抗菌活性:对 6-芳基嘌呤(包括 6-苄氧基嘌呤衍生物)的研究表明,它们对结核分枝杆菌具有抗菌活性,这可能为结核病和相关感染提供新的治疗方法 (Gundersen、Nissen-meyer 和 Spilsberg,2002)。
缓蚀:对螺环丙烷衍生物(包括与 6-苄氧基嘌呤相关的化合物)的研究表明,它们作为缓蚀剂是有效的。这表明在材料科学和工程中保护金属免受腐蚀的潜在应用 (Chafiq 等人,2020)。
油脂微生物中的转录组机制:与 6-苄氧基嘌呤密切相关的 6-苄氨基嘌呤已被证明可以刺激油脂微生物中的脂质和 DHA 合成,从而深入了解植物激素刺激脂质产生的机制 (Yu 等人,2019)。
发育毒性研究:已经研究了 6-苄氨基嘌呤(6-苄氧基嘌呤的衍生物)对斑马鱼发育毒性和行为改变的影响,突出了其潜在的环境和健康影响 (Yang、Qiu、Zhao 和 Feng,2021)。
安全和危害
6-Benzyloxypurine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, use suitable respiratory protection if ventilation is inadequate, and avoid discharge into drains or watercourses .
作用机制
Target of Action
6-Benzyloxypurine is a purine analog that primarily targets the DNA repair protein O6-Alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in removing alkyl groups from the O-6 position of guanine, thereby providing resistance to anticancer agents that alkylate this position .
Mode of Action
6-Benzyloxypurine acts as an inhibitor of AGT . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP) . This interaction with its targets leads to changes in the DNA repair mechanism, potentially increasing the efficacy of antitumor guanine O-6 alkylating agents .
Biochemical Pathways
The action of 6-Benzyloxypurine affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA . By inhibiting AGT, 6-Benzyloxypurine disrupts these pathways, potentially leading to increased sensitivity of tumor cells to certain anticancer agents .
Result of Action
The primary result of 6-Benzyloxypurine’s action is the inhibition of AGT, which can lead to increased sensitivity of tumor cells to certain anticancer agents . This could potentially enhance the effectiveness of these agents in treating cancer.
Action Environment
The action of 6-Benzyloxypurine can be influenced by various environmental factors. For instance, it has been suggested that 6-Benzyloxypurine selectively depletes AGT in hypoxic tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and can influence the action and efficacy of various anticancer agents.
属性
IUPAC Name |
6-phenylmethoxy-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGPGVDJDFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357472 | |
| Record name | 6-Benzyloxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxypurine | |
CAS RN |
57500-07-9 | |
| Record name | 57500-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxypurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyloxypurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


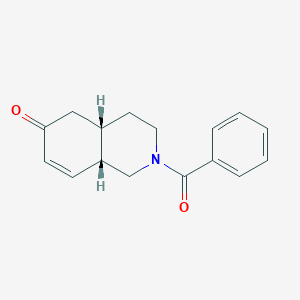
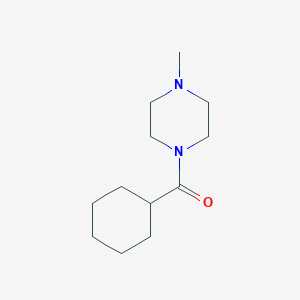

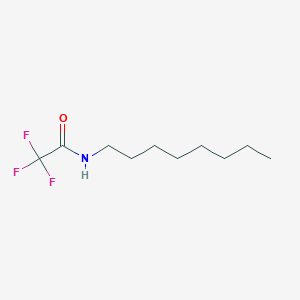
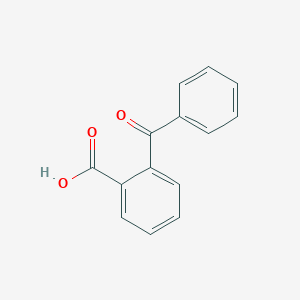
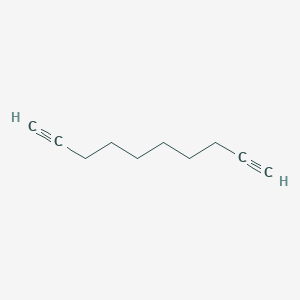
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
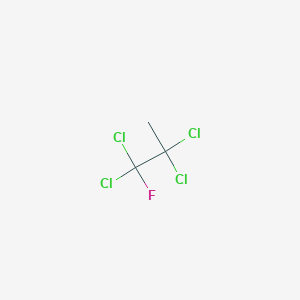

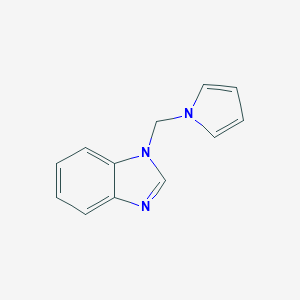

![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
